![molecular formula C12H18O B14688580 {[(2-Methylbutan-2-yl)oxy]methyl}benzene CAS No. 27674-74-4](/img/structure/B14688580.png)
{[(2-Methylbutan-2-yl)oxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-Methylbutan-2-yl)oxy]methyl}benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a {[(2-methylbutan-2-yl)oxy]methyl} group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylbutan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methyl-2-butanol in the presence of an acid catalyst. The reaction proceeds via the formation of a benzyl carbocation intermediate, which then reacts with the 2-methyl-2-butanol to form the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Dichloromethane or toluene
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method offers advantages such as higher yields, better control over reaction conditions, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
{[(2-Methylbutan-2-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Benzaldehyde derivatives
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated benzene derivatives
Aplicaciones Científicas De Investigación
{[(2-Methylbutan-2-yl)oxy]methyl}benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of {[(2-Methylbutan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl alcohol
- Benzaldehyde
- Benzyl chloride
Uniqueness
{[(2-Methylbutan-2-yl)oxy]methyl}benzene is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability. These unique properties make it valuable for specific applications where other compounds may not be suitable.
Propiedades
Número CAS |
27674-74-4 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-methylbutan-2-yloxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clave InChI |
WNNPKRGOYFBQEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


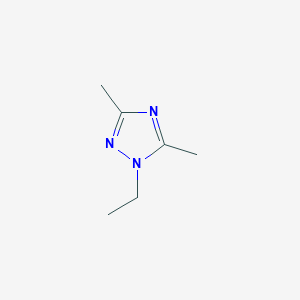
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)

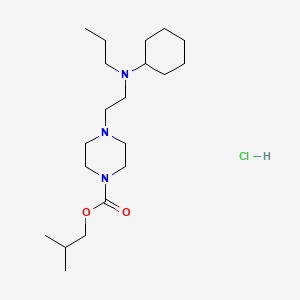
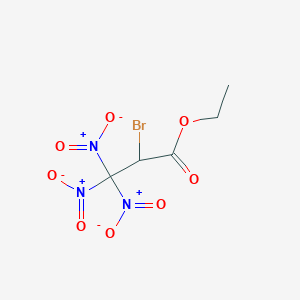
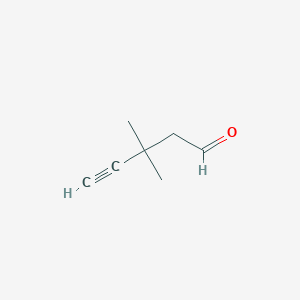
![3,3'-[(2-Hydroxypropyl)azanediyl]dipropanenitrile](/img/structure/B14688526.png)

![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
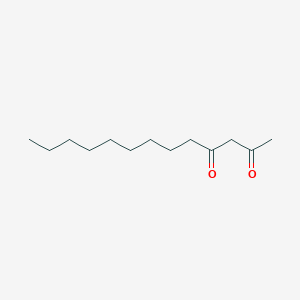
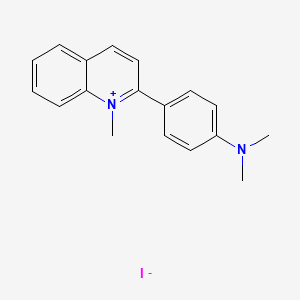


![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)
